

Enoxacin Hydrate as a DNA Gyrase Inhibitor: A Technical Guide

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Compound of Interest

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Abstract

Enoxacin hydrate, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them validated targets for antimicrobial drug development. This technical guide provides an in-depth overview of **enoxacin hydrate**'s mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and its effects on both bacterial and mammalian cells. Notably, enoxacin has also been identified as a modulator of microRNA (miRNA) processing in eukaryotic cells, opening avenues for its potential application in anticancer therapy. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of antimicrobial and anticancer agents.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid sesquihydrate, is fundamental to its biological activity.[3] The primary antibacterial mechanism of enoxacin involves the targeting of DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication.[2][4] By stabilizing the enzyme-DNA complex, enoxacin induces double-strand

breaks in the bacterial chromosome, leading to cell death.[1][2] Beyond its antibacterial properties, enoxacin has garnered interest for its ability to enhance miRNA processing in mammalian cells, a discovery that has prompted investigations into its potential as an anticancer agent.[4][5]

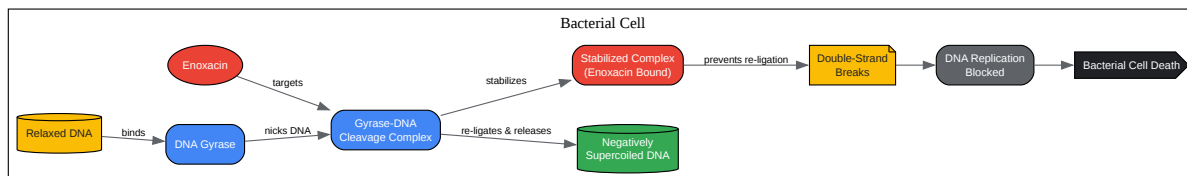
Mechanism of Action as a DNA Gyrase Inhibitor

Enoxacin's primary mode of action is the inhibition of DNA gyrase (a type II topoisomerase) in bacteria.[2][4] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.[1][2]

The inhibition process can be summarized in the following steps:

- **Binding to the Gyrase-DNA Complex:** Enoxacin does not bind to DNA gyrase or DNA alone but specifically targets the transient covalent complex formed between the enzyme and DNA.[6][7]
- **Stabilization of the Cleavage Complex:** The enzyme nicks both strands of the DNA to allow for supercoiling. Enoxacin intercalates at this cleavage site and stabilizes the complex, preventing the re-ligation of the DNA strands.[1][2]
- **Induction of Double-Strand Breaks:** This stabilization of the "cleavable complex" ultimately leads to the accumulation of double-strand DNA breaks.[1][2]
- **Inhibition of DNA Replication and Cell Death:** The presence of these breaks blocks the progression of the replication fork, triggering a cascade of events that result in bacterial cell death.[1]

Enoxacin also inhibits topoisomerase IV, another type II topoisomerase that is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[1][2] The dual-targeting of both DNA gyrase and topoisomerase IV contributes to enoxacin's broad-spectrum activity and can slow the development of bacterial resistance.



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Caption: Mechanism of Enoxacin as a DNA Gyrase Inhibitor.

Quantitative Data

Inhibitory Activity Against Bacterial Topoisomerases

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of enoxacin against DNA gyrase and topoisomerase IV from various bacterial sources.

Enzyme Source	Target Enzyme	IC ₅₀ (µg/mL)	Reference
Escherichia coli	DNA Gyrase	1.25	[8]
Staphylococcus aureus	DNA Gyrase	1.25	[8]
Staphylococcus aureus	Topoisomerase IV	1.25 - 2.5	[8]
Enterococcus faecalis	DNA Gyrase	>100	[9]
Enterococcus faecalis	Topoisomerase IV	27.8	[9]

Minimum Inhibitory Concentrations (MICs) Against Various Bacteria

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium. The table below presents the MIC values of enoxacin against a selection of clinically relevant bacterial isolates.

Bacterial Species	Strain Type	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference
Escherichia coli	Clinical Isolates	0.12	0.5	[10]
Staphylococcus aureus	Clinical Isolates	0.5	1.0	[10]
Pseudomonas aeruginosa	Aminoglycoside-Susceptible	-	1.0 - 2.0	[11]
Pseudomonas aeruginosa	Aminoglycoside-Resistant	-	2.0 - 4.0	[11]
Enterobacteriaceae	Multiply Resistant	-	≤ 2.0	[12]

Cytotoxicity in Mammalian Cell Lines

Enoxacin has been shown to exhibit cytotoxic effects against various cancer cell lines, often at concentrations higher than those required for antibacterial activity.

Cell Line	Cell Type	IC50 (μM)	Reference
HCT-116	Human Colon Carcinoma	124	[11]
RKO	Human Colon Carcinoma	~124	[4]
MCF-7	Human Breast Adenocarcinoma	31 - 156	[4]
HeLa	Human Cervical Adenocarcinoma	20 - 80	[4]
DU145	Human Prostate Carcinoma	124	[4]
A549	Human Lung Carcinoma	>100	[13]
HepG-2	Human Hepatocellular Carcinoma	>90 (for Ru(III)-enoxacin complex)	[14]
Wi-38	Normal Human Lung Fibroblast	>124	[4]
MRC-5	Normal Human Lung Fibroblast	>124	[4]

Experimental Protocols

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibition of this activity by enoxacin. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.

Materials:

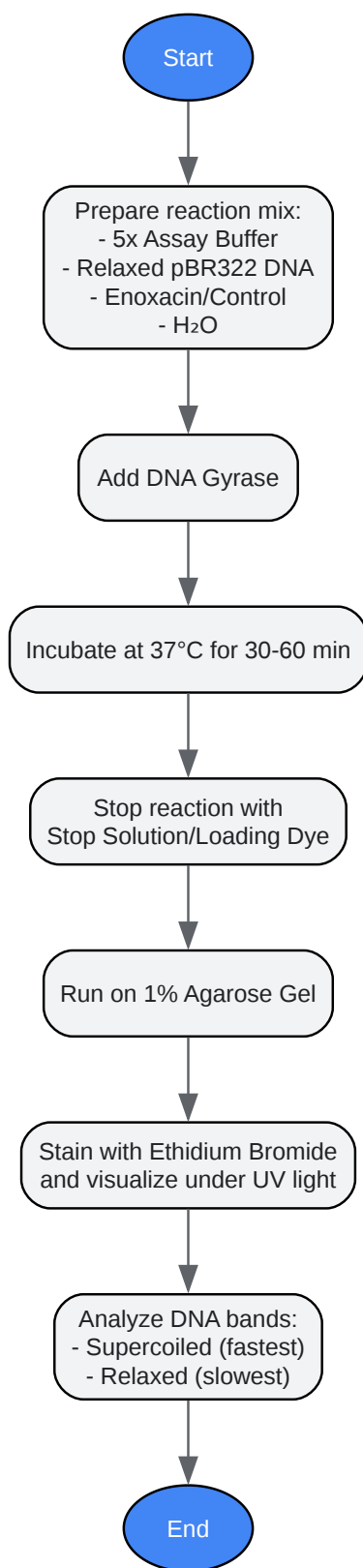
- Enzyme: Purified E. coli DNA gyrase

- Substrate: Relaxed pBR322 plasmid DNA (1 $\mu\text{g}/\mu\text{L}$)
- Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl_2 , 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
- Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
- Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA
- Enoxacin Stock Solution: Dissolved in a suitable solvent (e.g., DMSO)
- Agarose Gel: 1% (w/v) agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
- Ethidium Bromide Staining Solution: 0.5 $\mu\text{g}/\text{mL}$ in water

Procedure:

- Reaction Setup: On ice, prepare a reaction mixture for each sample in a final volume of 30 μL .
 - 6 μL of 5x Assay Buffer
 - 0.5 μL of relaxed pBR322 DNA (final concentration $\sim 16.7 \text{ ng}/\mu\text{L}$)
 - Varying concentrations of enoxacin (or solvent control)
 - Nuclease-free water to bring the volume to 27 μL .
- Enzyme Addition: Add 3 μL of diluted DNA gyrase to each reaction tube (except for the no-enzyme control). The optimal amount of enzyme should be determined empirically to achieve complete supercoiling in the control reaction.
- Incubation: Mix gently by pipetting and incubate the reactions at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 5 μL of 6x Stop Solution/Loading Dye.

- Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 80-100 V for 1.5-2 hours in TAE buffer.
- Visualization: Stain the gel with ethidium bromide solution for 15-30 minutes, followed by destaining in water for a similar duration. Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed or nicked circular DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing enoxacin concentration.



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Caption: Workflow for DNA Gyrase Supercoiling Assay.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition by enoxacin results in the failure to release these minicircles.

Materials:

- Enzyme: Purified E. coli Topoisomerase IV
- Substrate: Kinetoplast DNA (kDNA) (100 ng/μL)
- Assay Buffer (5x): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 μg/mL albumin
- Dilution Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol
- Stop Solution/Loading Dye (6x): As described in the gyrase assay
- Enoxacin Stock Solution: As described above
- Agarose Gel and Staining Solution: As described above

Procedure:

- Reaction Setup: On ice, prepare a reaction mixture in a final volume of 30 μL.
 - 6 μL of 5x Assay Buffer
 - 2 μL of kDNA (final concentration ~6.7 ng/μL)
 - Varying concentrations of enoxacin (or solvent control)
 - Nuclease-free water to bring the volume to 27 μL.
- Enzyme Addition: Add 3 μL of diluted topoisomerase IV to each reaction.
- Incubation: Incubate at 37°C for 30 minutes.

- **Reaction Termination and Deproteinization:** Stop the reaction by adding 5 μL of 6x Stop Solution/Loading Dye. To remove the enzyme, add 30 μL of chloroform/isoamyl alcohol (24:1), vortex briefly, and centrifuge for 1 minute.
- **Agarose Gel Electrophoresis:** Load 20 μL of the aqueous (upper) phase into the wells of a 1% agarose gel. Run the gel as described for the gyrase assay.
- **Visualization:** Stain and visualize the gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the intensity of the decatenated minicircle bands.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of enoxacin on mammalian cell lines by measuring metabolic activity.

Materials:

- **Cell Lines:** Adherent or suspension mammalian cells
- **Culture Medium:** Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics
- **MTT Solution:** 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS
- **Solubilization Solution:** e.g., DMSO or a solution of 10% SDS in 0.01 M HCl
- **Enoxacin Stock Solution:** Dissolved in a suitable solvent and serially diluted
- **96-well Plates**

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

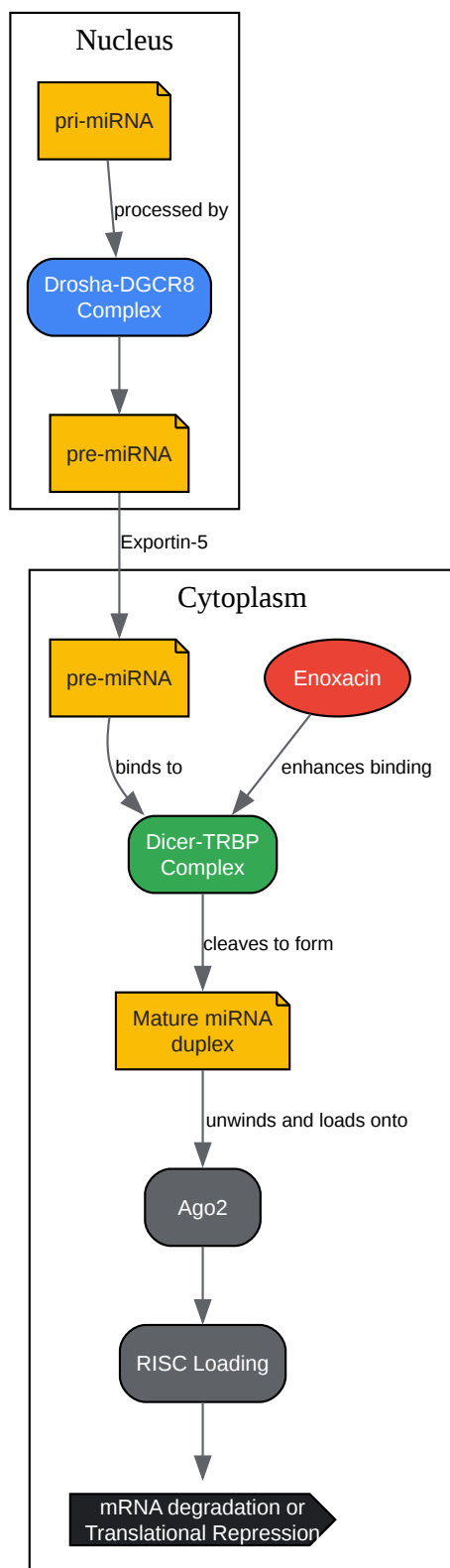
- **Drug Treatment:** Replace the medium with fresh medium containing serial dilutions of enoxacin. Include a vehicle control (solvent only).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Effects on Mammalian Cells: A Dual-Edged Sword

While enoxacin's primary clinical use is as an antibacterial agent, its effects on mammalian cells are of significant interest, particularly its anticancer potential. This activity is largely attributed to its ability to enhance the processing of microRNAs (miRNAs).

miRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation. Their biogenesis is a multi-step process involving the enzymes Drosha and Dicer. Enoxacin has been shown to interact with the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex.^{[1][15]} This interaction is thought to enhance the processing of precursor miRNAs (pre-miRNAs) into mature miRNAs.^{[16][17]}

The upregulation of certain tumor-suppressive miRNAs can lead to the downregulation of oncogenes, resulting in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.^[4] This has been observed in various cancer cell lines, including those of the colon, breast, and prostate.^[4] However, it is important to note that the cytotoxic effects of enoxacin on cancer cells typically occur at concentrations higher than those required for its antibacterial activity.^[4]



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Caption: Enoxacin's Role in Enhancing miRNA Processing.

Conclusion

Enoxacin hydrate remains a potent antibacterial agent with a well-defined mechanism of action centered on the inhibition of bacterial DNA gyrase and topoisomerase IV. The quantitative data on its inhibitory and cytotoxic activities provide a valuable framework for its application in both infectious disease research and oncology. The detailed experimental protocols included in this guide offer practical tools for researchers investigating the properties of enoxacin and other topoisomerase inhibitors. The discovery of its role in miRNA processing has unveiled a novel aspect of its pharmacology, suggesting that this established antibiotic may have a future role in the development of new cancer therapies. Further research is warranted to fully elucidate the clinical potential of enoxacin beyond its traditional use as an antibiotic.

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